molecular formula C8H10ClNO2 B7821686 D-Phenylglycine hydrochloride

D-Phenylglycine hydrochloride

Cat. No. B7821686
M. Wt: 187.62 g/mol
InChI Key: IAZPUJDTYUZJMI-OGFXRTJISA-N
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Description

D-Phenylglycine hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Phenylglycine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Phenylglycine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biosynthesis and Occurrence in Peptide Natural Products

D-Phenylglycine (D-Phg) is found in various peptide natural products, such as glycopeptide antibiotics and biologically active peptides. The biosynthesis of phenylglycine-type amino acids, including their structures and incorporation into natural products, is a significant area of study. This research is particularly relevant for medicinal chemistry due to the unusual non-proteinogenic aromatic amino acids involved (Al Toma et al., 2015).

Metabolic Engineering for Production

Metabolic engineering has been applied to produce D-Phg, particularly as a building block for semi-synthetic penicillins and cephalosporins. Research shows that starting from phenylpyruvate, a biosynthesis pathway for D-Phg was created, demonstrating the feasibility of fermentative production of D-Phg (Müller et al., 2006).

Genetic Engineering for Phenylglycine Production

Advancements in genetic engineering have led to the development of synthetic biology-derived D-Phg pathways. Optimization of fermentative Phg production in actinomycetes through genetic engineering approaches shows promising alternatives for the production of phenylglycines (Moosmann et al., 2020).

Asymmetric Synthesis Methods

Research into asymmetric synthesis of D-Phenylglycine for antibiotic production has been explored. The use of hydrocyanation of Schiff bases from benzaldehyde and L-amino acid t-butyl esters, followed by oxidative decarboxylation, has been demonstrated (YamadaShun-ichi & HashimotoShun-ichi, 1976).

Enzyme-Catalyzed Production and Characterization

The enzyme D-phenylglycine aminotransferase (D-PhgAT) has been characterized for its specificity and application in D-phenylglycine synthesis. This research is significant for understanding the enzyme's properties and potential application in synthesizing enantiomerically pure D-phenylglycine (Wiyakrutta & Meevootisom, 1997).

Solubility and Thermodynamic Modeling

The solubility of D-phenylglycine methyl ester hydrochloride in various solvents has been studied, providing crucial data for thermodynamic modeling and understanding its dissolution properties (Sun et al., 2016).

properties

IUPAC Name

[(R)-carboxy(phenyl)methyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZPUJDTYUZJMI-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Phenylglycine hydrochloride

CAS RN

25705-52-6
Record name Benzeneacetic acid, α-amino-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25705-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
S Ravichandran, JK Dattagupta… - … Section C: Crystal …, 1998 - scripts.iucr.org
In the title compound, C8H10NO2+.Cl−, the hydrochloride of a ring-substituted amino acid, the amino N atom is protonated. As in other amino acids, this atom lies nearly in the plane of …
Number of citations: 17 scripts.iucr.org
B Uma, K Sakthi Murugesan, R Jayavel, S Krishnan… - Applied Physics B, 2014 - Springer
… Good quality novel semiorganic nonlinear optical single crystal of d-phenylglycine hydrochloride has been grown from the aqueous solution by low temperature solution growth method. …
Number of citations: 3 link.springer.com
G Zhou, P Zhang, Y Pan - Chem J Internet, 2004 - mdpi.org
… Then the D-phenylglycine hydrochloride 4 could be detached from the carbohydrate moiety by treating 2 with dry hydrogen chloride in formic acid at room temp. The 4 was obtained …
Number of citations: 2 www.mdpi.org
M Szafran, A Komasa, E Bartoszak-Adamska - Journal of molecular …, 2007 - Elsevier
… A similar H-bond was found in N,N-dimethylglycine hydrochloride [16], while in d-phenylglycine hydrochloride [17] the dominant hydrogen bond is between the N + single bond H …
Number of citations: 462 www.sciencedirect.com
Z Dega-Szafran, G Dutkiewicz, Z Kosturkiewicz… - Journal of molecular …, 2004 - Elsevier
… A different situation is observed in the crystals of d-phenylglycine hydrochloride. It has been confirmed that in most crystal structures of amino acids with non-polar side chains the …
Number of citations: 1 www.sciencedirect.com
G Borg, M Chino, JA Ellman - Tetrahedron Letters, 2001 - Elsevier
… Compound 2a was converted to the methyl ester of α-methyl-d-phenylglycine hydrochloride, and 2c was converted to the methyl ester of α-methyl valine (see Ref. 12). …
Number of citations: 104 www.sciencedirect.com
S Bouacida, H Merazig… - … Section E: Structure …, 2006 - scripts.iucr.org
… This angle varies according to the anion; in D-phenylglycine hydrochloride, D-phenylglycinium perchlorate, (R)-phenylglycine methyl ester (Goldberg, 1977 [Goldberg, I. (1977). J. …
Number of citations: 11 scripts.iucr.org
N Srinivasan, B Sridhar, RK Rajaram - … Crystallographica Section E …, 2001 - scripts.iucr.org
… The crystal structure of D-phenylglycine hydrochloride (Ravichandran et al., 1998) has been reported. In the present study, the phenylglycine with sulfuric acid was undertaken. …
Number of citations: 15 scripts.iucr.org
RD Gillard, PR Mitchell - Transactions of the Faraday Society, 1969 - pubs.rsc.org
The circular dichroism spectra of a number of aromatic compounds, in which the electronic transition at ca. 260 nm shows vibronic fine structure, are presented. A shift between the …
Number of citations: 23 pubs.rsc.org
P Camps, F Pérez, N Soldevilla, MA Borrego - Tetrahedron: Asymmetry, 1999 - Elsevier
rac-α-Amino acids (rac-1a–d) were formally deracemized by a four-step reaction sequence: (a) protection of the amino function as the phthalimido derivative; (b) acyl chloride formation; (…
Number of citations: 39 www.sciencedirect.com

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